Benzhydryl (R)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5,5-dioxide
Overview
Description
(6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester is an impurity in the synthesis of Tazobactam Sodium Salt-13C2,15N1, which is the labelled analogue of Tazobactam Sodium Salt, which is a β-Lactamase inhibitor, used with β-lactam antibiotics to enhance their effect.
Scientific Research Applications
Decomposition and Conversion Methods
The study by Hsieh et al. (2011) discusses the decomposition of air toxics like Methyl tert-butyl ether (MTBE) using radio frequency (RF) plasma reactors. The applications of RF plasma reactors in various fields, including the conversion of methane, decomposing different organic compounds, and the feasibility of this technology for decomposing and converting MTBE, might be relevant to understand the decomposition or transformation methods that could potentially be applicable to 3-Methyl-4-(benzhydryloxycarbonyl)cepham-3-ene 1,1-dioxide (Hsieh et al., 2011).
Sultone Core and Pharmacological Potential
The work by Hryhoriv et al. (2021) analyzes the synthesis, chemical transformations, and the biological activity of derivatives containing a sultone core – 1,2-benzoxathiin-4(3H)-one 2,2-dioxide. The findings discuss the synthesis routes, chemical transformations, and the study of their pharmacological activity, which might be indirectly related to understanding the properties and potential applications of 3-Methyl-4-(benzhydryloxycarbonyl)cepham-3-ene 1,1-dioxide (Hryhoriv, Lega, & Shemchuk, 2021).
Antioxidant Properties and Cellular Implications
Yadav et al. (2014) provide insights into chromones and their derivatives, including their antioxidant properties and implications for cell impairment. The study discusses how these compounds neutralize active oxygen and cut off free radical processes, which can delay or inhibit cell impairment leading to various diseases. This information might be indirectly applicable to understanding the behavior and potential applications of the compound (Yadav, Parshad, Manchanda, & Sharma, 2014).
Catalytic Processes and Polymer Production
Ang et al. (2015) review the catalytic copolymerization process of oxiranes and carbon dioxide to produce polycarbonate. They highlight the major developments in the catalytic copolymerization process and discuss various catalysts used in the process. The relevance of catalysis and reaction processes in polymer production could be indirectly related to understanding the chemical behavior and applications of 3-Methyl-4-(benzhydryloxycarbonyl)cepham-3-ene 1,1-dioxide (Ang et al., 2015).
Properties
IUPAC Name |
benzhydryl (6R)-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-14-13-28(25,26)18-12-17(23)22(18)19(14)21(24)27-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,18,20H,12-13H2,1H3/t18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIYDTBGPQPFSS-GOSISDBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(CC2=O)S(=O)(=O)C1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H](CC2=O)S(=O)(=O)C1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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